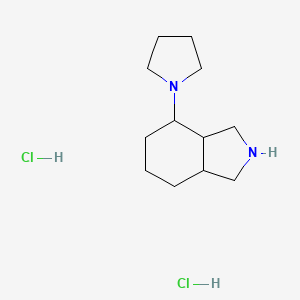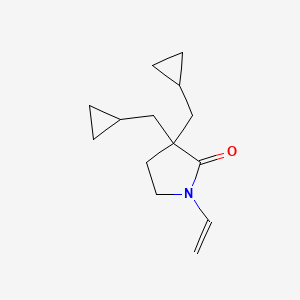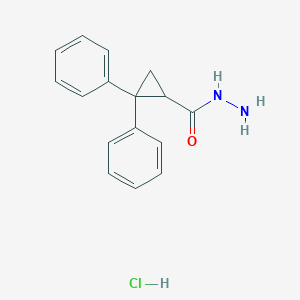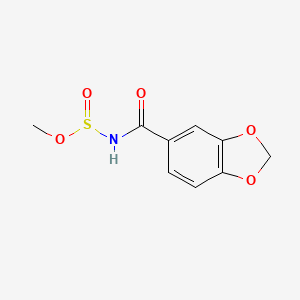
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride
Overview
Description
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride, also known as 4-POI, is a cyclic amino acid derivative that has been used in a variety of scientific research applications. It is a white, water-soluble, crystalline powder that is stable in air and has a melting point of approximately 135°C. 4-POI is a versatile compound that has been used in a range of biochemical, physiological, and pharmacological studies.
Scientific Research Applications
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of various drugs on the nervous system, as well as to investigate the mechanism of action of certain drugs. This compound has also been used to study the effects of certain drugs on the cardiovascular system, as well as to investigate the biochemical and physiological effects of certain drugs.
Mechanism of Action
The mechanism of action of 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride is not fully understood. However, it is believed to act as a competitive inhibitor of several enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosine hydroxylase. Additionally, this compound has been shown to block the action of certain drugs, such as amphetamine, cocaine, and morphine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the concentration of dopamine and norepinephrine in the brain, as well as to increase the release of serotonin from the brain. Additionally, this compound has been shown to inhibit the action of certain drugs, such as amphetamine, cocaine, and morphine.
Advantages and Limitations for Lab Experiments
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride is a relatively simple compound to synthesize, making it a convenient and cost-effective choice for laboratory experiments. Additionally, this compound is stable in air and is water-soluble, making it easy to store and handle. The main limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its exact effects.
Future Directions
The potential future directions for 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride research include further investigation into its mechanism of action, as well as studies to determine its potential therapeutic applications. Additionally, this compound could be studied in combination with other compounds to explore potential synergistic effects. Finally, further research could be conducted to investigate the effects of this compound on various physiological systems, such as the cardiovascular and immune systems.
properties
IUPAC Name |
4-pyrrolidin-1-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.2ClH/c1-2-7-14(6-1)12-5-3-4-10-8-13-9-11(10)12;;/h10-13H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNBZWVYABGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCC3C2CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)

![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)
![3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1486186.png)

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)



![Methyl 9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxylate hydrochloride](/img/structure/B1486196.png)



![methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1486203.png)